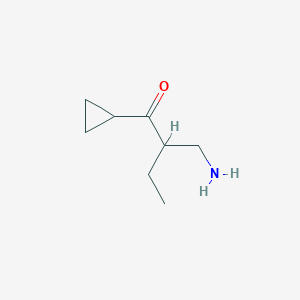

2-(Aminomethyl)-1-cyclopropylbutan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-(aminomethyl)-1-cyclopropylbutan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-6(5-9)8(10)7-3-4-7/h6-7H,2-5,9H2,1H3 |

InChI Key |

IUTWBQNAWSHEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(=O)C1CC1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 1 Cyclopropylbutan 1 One

Transformations Involving the Ketone Carbonyl Group

The ketone functionality, particularly its conjugation with a cyclopropyl (B3062369) ring, is a site of significant reactivity. The strained three-membered ring influences the electronic properties of the carbonyl group, affecting its interactions with various reagents.

Nucleophilic Addition Reactions

The carbonyl carbon of 2-(aminomethyl)-1-cyclopropylbutan-1-one is electrophilic and susceptible to attack by nucleophiles. In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.orgopenstax.org Subsequent protonation yields an alcohol. The trajectory of nucleophilic attack is generally at an angle of approximately 105° relative to the C=O bond, leading to the rehybridization of the carbonyl carbon from sp² to sp³. openstax.org The presence of the adjacent chiral center and the bulky cyclopropyl and aminomethyl groups can introduce diastereoselectivity in these additions.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 2-(Aminomethyl)-1-cyclopropylbutan-1-ol | Methanol, 0 °C to rt |

| Methylmagnesium bromide (CH₃MgBr) | 2-(Aminomethyl)-1-cyclopropyl-1-methylbutan-1-ol | Diethyl ether, THF |

| Sodium cyanide (NaCN), HCl | 2-(Aminomethyl)-1-cyclopropyl-1-hydroxybutane-1-carbonitrile | Aqueous solution |

Enolization and Reactions at the α-Carbon

The hydrogen atom on the carbon alpha to the carbonyl group (the α-carbon, which is also the chiral center) is acidic and can be removed by a base to form a resonance-stabilized enolate intermediate. msu.edusketchy.commasterorganicchemistry.com This process, known as enolization, can also be catalyzed by acid. libretexts.org The formation of the planar enolate intermediate can lead to racemization if the α-carbon is a stereocenter. msu.eduyoutube.com

This enolate is a potent nucleophile and can react with various electrophiles, resulting in substitution at the α-carbon. youtube.comlibretexts.org The bifunctional nature of this compound allows for potential intramolecular catalysis of enolization, where the amine group may act as an internal base or interact with external catalysts. rsc.org

Table 2: Potential Reactions at the α-Carbon via Enolate Formation

| Reagent | Product Type | General Conditions |

| Bromine (Br₂) in Acetic Acid | α-Bromo ketone | Acid-catalyzed |

| Sodium hydroxide, Iodine (I₂) | Haloform Reaction (if methyl ketone) | Base-catalyzed |

| LDA, then Methyl Iodide (CH₃I) | α-Methylated ketone | Strong base, low temp. |

| Aldehyde/Ketone (Aldol Reaction) | β-Hydroxy ketone | Acid or base catalysis |

Oxidation Reactions of the Ketone Functionality

Ketones are generally resistant to oxidation compared to aldehydes. However, they can undergo oxidative cleavage under specific conditions. One of the most significant oxidative transformations for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperbenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org

The mechanism involves the nucleophilic addition of the peroxyacid to the ketone, followed by the migration of one of the adjacent carbon groups to the oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the migration of the cyclopropyl group and the chiral α-carbon. Studies on similar cyclopropyl ketones have shown that the cyclopropyl group has a relatively low migratory aptitude, often lower than primary alkyl groups. acs.orgpitt.eduacs.org Therefore, migration of the α-carbon group is the more probable outcome, leading to the formation of an ester.

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) in the molecule is a key nucleophilic and basic center, enabling a wide array of synthetic modifications.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily reacting with various electrophiles.

Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form stable amide bonds. These reactions are typically rapid and can be performed under mild conditions, often with a non-nucleophilic base to neutralize the acid byproduct. researchgate.netorganic-chemistry.org

Alkylation: The reaction of the amine with alkyl halides via an SN2 mechanism yields secondary amines. ucalgary.calibretexts.org A significant challenge in this reaction is overalkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org

Arylation: The formation of a carbon-nitrogen bond with an aromatic ring can be achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.comlibretexts.org This powerful reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate, providing access to N-aryl derivatives. acsgcipr.orgnih.govwikipedia.org

Table 3: Representative N-Functionalization Reactions

| Reaction Type | Electrophile | Reagent/Catalyst | Product Type |

| Acylation | Acetyl chloride | Triethylamine | N-Acetylated Amide |

| Alkylation | Methyl iodide | K₂CO₃ | N-Methylated Amine |

| Arylation | Bromobenzene | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Phenylated Amine |

Condensation Reactions Leading to Imines and Derivatives

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comoxfordsciencetrove.com The reaction is typically acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond. lumenlearning.comlibretexts.orgjove.com

The reaction is reversible, and the equilibrium can be driven towards the imine product by removing the water formed during the reaction. libretexts.org The pH must be carefully controlled; optimal rates are often observed in mildly acidic conditions (pH 4-5) to facilitate the dehydration of the carbinolamine without excessive protonation of the amine nucleophile. lumenlearning.comlibretexts.orglibretexts.org These imine derivatives can serve as versatile intermediates for further synthetic transformations.

Table 4: Representative Imine Formation Reactions

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde | Acetic acid | N-Benzylidene imine |

| Acetone | p-Toluenesulfonic acid | N-Isopropylidene imine |

| Cyclohexanone | Acetic acid | N-Cyclohexylidene imine |

Cyclopropane (B1198618) Ring Reactivity and Ring-Opening Processes

The inherent ring strain of the cyclopropane group (approximately 28 kcal/mol) makes it susceptible to cleavage under various conditions, serving as a versatile three-carbon building block in synthesis. rsc.org The presence of the adjacent carbonyl group, an electron-withdrawing functionality, polarizes and activates the cyclopropane ring, facilitating its opening.

Under acidic conditions, the carbonyl oxygen of cyclopropyl ketones can be protonated, which initiates the cleavage of the cyclopropane ring. stackexchange.com This process typically generates a carbocation intermediate, which can then be trapped by nucleophiles or undergo further rearrangement. The mechanism can proceed in an S_N1-like or S_N2-like fashion, depending on the substrate and reaction conditions. nih.gov

For a molecule like this compound, acid catalysis would likely begin with the protonation of the carbonyl oxygen. This enhances the electron-withdrawing nature of the ketone, promoting the cleavage of the proximal C-C bond of the cyclopropane ring to form a more stable carbocation intermediate. acs.org This cation could then undergo several potential transformations:

Nucleophilic Trapping: In the presence of a nucleophile (e.g., an alcohol solvent), the carbocation can be trapped, leading to a linear, ring-opened product.

Ring Enlargement: The carbocation could trigger a rearrangement cascade, potentially leading to the formation of larger ring systems. For instance, intramolecular attack by the aminomethyl nitrogen could lead to cyclic iminium ions, which upon hydrolysis or further reaction could yield substituted cyclopentane (B165970) or pyrrolidine (B122466) derivatives.

Elimination: Deprotonation adjacent to the carbocation can result in the formation of an unsaturated ketone.

The specific pathway is often dictated by the stability of the intermediates formed. Lewis acids can also catalyze such ring-opening reactions, forming a complex with the ketone that facilitates C-C bond cleavage to generate a zwitterionic intermediate. This intermediate is then susceptible to reaction with various nucleophiles. uni-regensburg.de

| Reaction Type | Intermediate | Potential Product Class | Driving Force |

|---|---|---|---|

| Nucleophilic Trapping | Carbocation | Acyclic γ-substituted ketones | Relief of ring strain |

| Ring Enlargement | Carbocation / Cyclic Iminium Ion | Cyclopentanones, Pyrrolidines | Formation of stable 5-membered rings |

| Elimination | Carbocation | γ,δ-Unsaturated ketones | Formation of a conjugated system |

Thermal activation provides another avenue for the rearrangement of cyclopropyl ketones. The vinylcyclopropane-cyclopentene rearrangement is a classic thermal reaction where a vinylcyclopropane (B126155) isomerizes to a cyclopentene (B43876) derivative. psu.edu In the case of this compound, the ketone functionality can exist in equilibrium with its enol tautomer, creating the necessary vinylcyclopropane substructure for this rearrangement to occur.

The rearrangement of the enol form would proceed through a diradical intermediate, initiated by the homolytic cleavage of the cyclopropane ring, followed by cyclization to form a five-membered ring. Another potential thermal pathway is a homo stackexchange.comrsc.orgsigmatropic hydrogen shift, which can lead to the formation of dienones if a suitable hydrogen atom is available for migration. psu.edu The presence of the aminomethyl group introduces additional complexity. α-aminoketones can undergo thermal rearrangements, and it is plausible that the aminomethyl group could participate in the reaction cascade, potentially leading to nitrogen-containing heterocyclic products. nih.gov

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.gov Donor-acceptor cyclopropanes, such as cyclopropyl ketones, are excellent substrates for mechanochemical cascade reactions. acs.orgnih.gov

A notable example is the reaction of cyclopropyl ketones with 1,2-diamines under ball-milling conditions, promoted by an additive like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This process involves a cascade of ring-opening, cyclization, and a retro-Mannich reaction to afford 1,2-disubstituted benzimidazoles in high yields and significantly reduced reaction times compared to solution-phase methods. acs.orgnih.govacs.orgfigshare.com

For this compound, a similar mechanochemical approach could be envisioned. The aminomethyl group itself could act as an internal nucleophile, or the compound could react with external binucleophiles in a cascade fashion to generate complex heterocyclic structures under solvent-free conditions.

| Parameter | Solution-Phase Reaction | Mechanochemical Reaction |

|---|---|---|

| Solvent | Required (e.g., Toluene) | None or minimal (LAG) |

| Temperature | Often elevated | Room temperature |

| Reaction Time | Hours to days (e.g., 24 h) acs.org | Minutes to hours (e.g., 1.5 h) acs.org |

| Conditions | May require inert atmosphere | Often air-tolerant acs.org |

| Environmental Impact | Higher (solvent waste) | Lower ("Green" approach) nih.gov |

Transition metals, particularly palladium and rhodium, are highly effective catalysts for the ring-opening and functionalization of cyclopropanes. rsc.org

Palladium-Catalyzed Reactions: Palladium(0) catalysts can insert into the strained C-C bonds of cyclopropyl ketones. This oxidative addition forms a palladacyclobutane intermediate, which can then undergo various transformations. For example, β-carbon elimination leads to a ring-opened π-allyl palladium complex, which can be trapped by nucleophiles. chemrxiv.org Palladium-catalyzed reactions of aryl cyclopropyl ketones have been shown to stereoselectively produce (E)-α,β-unsaturated ketones. rsc.org The use of bulky, electron-donating phosphine ligands can be crucial for achieving good yields in these transformations. acs.org

Rhodium-Catalyzed Reactions: Rhodium(I) complexes are also potent catalysts for cyclopropane ring modifications. They can catalyze carbonylation reactions to produce ketones or ring-opened hydroacylation reactions with aldehydes to yield γ,δ-unsaturated ketones. oup.comacs.org Rhodium catalysts can also mediate the rearrangement of cyclopropyl ketones into other cyclic structures, such as furans, through a mechanism involving nucleophilic attack of the carbonyl oxygen onto a rhodium-activated intermediate. rsc.org

For this compound, the aminomethyl group could serve as an internal nucleophile in such metal-catalyzed processes, leading to the formation of nitrogen heterocycles after the initial ring-opening step.

Cascade and Multicomponent Reactions Incorporating this compound

The combination of the amine, ketone, and activated cyclopropane functionalities makes this compound an ideal substrate for cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. beilstein-journals.org

The aminomethyl group and the ketone can first participate in a classical MCR, such as a Mannich or Ugi reaction, with the resulting product poised for a subsequent ring-opening reaction of the cyclopropane. nih.gov Alternatively, the ring-opening of the cyclopropane could be the initial step, generating a reactive intermediate that is then trapped in a multicomponent fashion. For example, a palladium-catalyzed ring-opening could generate a 1,3-dipole, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, a common reactivity pattern for donor-acceptor cyclopropanes. nih.gov

One of the most powerful applications of the reactivity of this compound is in the synthesis of nitrogen-containing heterocycles via intramolecular cyclization. rsc.orgnih.govmdpi.commdpi.com Following the ring-opening of the cyclopropane ring by acid, heat, or a metal catalyst, a linear intermediate is formed which contains both an electrophilic center (derived from the carbonyl or an organometallic intermediate) and a nucleophilic center (the aminomethyl group).

This arrangement is perfectly suited for an intramolecular cyclization. For example, after ring-opening to form a γ,δ-unsaturated ketone intermediate, the primary amine can undergo an intramolecular Michael addition, leading to the formation of substituted piperidines. Alternatively, if the ring-opening generates a 1,5-dicarbonyl-like intermediate, condensation with the amine can lead to the formation of dihydropyridines or pyrroles. This strategy provides a highly atom-economical route to valuable heterocyclic scaffolds from a single, functionalized precursor. nih.gov

Derivatives and Structural Modifications of 2 Aminomethyl 1 Cyclopropylbutan 1 One

Modifications at the Amino Group: Amides, Ureas, and Carbamates

The primary amino group in 2-(aminomethyl)-1-cyclopropylbutan-1-one is a key site for derivatization, allowing for the formation of amides, ureas, and carbamates. These modifications can significantly alter the compound's physical and chemical properties.

Amides: The reaction of the primary amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields amides. This transformation is a cornerstone of organic synthesis. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. A wide array of carboxylic acids can be employed, leading to a diverse library of amide derivatives.

| Acylating Agent | Resulting Amide Derivative |

| Acetyl chloride | N-((1-(cyclopropylcarbonyl)butan-2-yl)methyl)acetamide |

| Benzoyl chloride | N-((1-(cyclopropylcarbonyl)butan-2-yl)methyl)benzamide |

| Succinic anhydride | 4-(((1-(cyclopropylcarbonyl)butan-2-yl)methyl)amino)-4-oxobutanoic acid |

Ureas: Urea derivatives can be synthesized by reacting the primary amine with isocyanates or by a two-step process involving the formation of a carbamoyl (B1232498) chloride followed by reaction with another amine. The reaction with an isocyanate provides a direct route to N,N'-disubstituted ureas.

| Isocyanate | Resulting Urea Derivative |

| Phenyl isocyanate | 1-((1-(cyclopropylcarbonyl)butan-2-yl)methyl)-3-phenylurea |

| Methyl isocyanate | 1-((1-(cyclopropylcarbonyl)butan-2-yl)methyl)-3-methylurea |

Carbamates: Carbamates are typically formed by the reaction of the amine with chloroformates or by the reaction with a carbonyl donor in the presence of an alcohol. These derivatives are often used as protecting groups for amines in multi-step syntheses.

| Chloroformate | Resulting Carbamate Derivative |

| Benzyl chloroformate | Benzyl ((1-(cyclopropylcarbonyl)butan-2-yl)methyl)carbamate |

| Ethyl chloroformate | Ethyl ((1-(cyclopropylcarbonyl)butan-2-yl)methyl)carbamate |

Modifications at the Ketone Carbonyl: Ketalization, Enamine Formation, and Reduction

The ketone carbonyl group is another reactive site within the molecule, susceptible to nucleophilic attack and reduction.

Ketalization: The reaction of the ketone with a diol, typically in the presence of an acid catalyst, results in the formation of a cyclic ketal. This reaction is often used to protect the ketone functionality during reactions targeting other parts of the molecule. The formation of the ketal is a reversible process.

Enamine Formation: While primary amines react with ketones to form imines, the intramolecular nature of this compound could potentially lead to the formation of a cyclic enamine or imine, depending on the reaction conditions. However, intermolecular reactions with secondary amines are a more common route to enamine formation from ketones. Enamines are valuable synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions (Stork enamine synthesis). mychemblog.commasterorganicchemistry.com

Reduction: The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents. The choice of reducing agent can influence the stereoselectivity of the reaction, particularly given the presence of a chiral center at the 2-position of the butanone chain. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The stereochemical outcome of the reduction of cyclopropyl (B3062369) ketones can often be predicted based on the steric hindrance around the carbonyl group. nih.gov

| Reducing Agent | Product |

| Sodium borohydride | 2-(Aminomethyl)-1-cyclopropylbutan-1-ol |

| Lithium aluminum hydride | 2-(Aminomethyl)-1-cyclopropylbutan-1-ol |

Structural Elaboration of the Butanone Carbon Chain

The butanone carbon chain offers possibilities for structural elaboration, although these modifications are generally more complex than those at the amino or carbonyl groups. The alpha-carbon to the ketone (C2) is a potential site for alkylation. This can be achieved through the formation of an enolate or an enamine intermediate, followed by reaction with an alkyl halide. mychemblog.commasterorganicchemistry.com Such reactions would introduce further substitution on the butanone backbone, increasing the structural complexity of the molecule.

Substitution Patterns on the Cyclopropyl Ring and their Influence on Reactivity

The cyclopropyl ring itself can be a site of modification, although this typically requires synthesis from appropriately substituted precursors. The electronic nature of substituents on the cyclopropyl ring can significantly influence the reactivity of the adjacent ketone. Electron-donating groups can stabilize the partial positive charge on the carbonyl carbon, potentially decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon.

Furthermore, the strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. nih.govrsc.org The regioselectivity of such ring-opening reactions would be influenced by the substitution pattern on the ring.

Stereoisomeric Forms and their Chemical Implications

The this compound molecule contains a stereocenter at the C2 position of the butanone chain. Therefore, it can exist as a pair of enantiomers, (R)-2-(aminomethyl)-1-cyclopropylbutan-1-one and (S)-2-(aminomethyl)-1-cyclopropylbutan-1-one. The synthesis of a single enantiomer would require an asymmetric synthesis or the resolution of a racemic mixture.

The stereochemistry of the molecule can have significant implications for its chemical reactivity, particularly in reactions involving chiral reagents or catalysts. For instance, the reduction of the ketone to an alcohol will lead to the formation of diastereomers, and the ratio of these diastereomers can be influenced by the stereochemistry of the starting material. Similarly, enzymatic transformations of this molecule would be expected to be highly stereoselective.

Advanced Spectroscopic and Analytical Techniques for Research on 2 Aminomethyl 1 Cyclopropylbutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(Aminomethyl)-1-cyclopropylbutan-1-one. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between δ 0.5 and 1.5 ppm, due to the ring's shielding effects. The geminal and cis/trans couplings would result in complex splitting patterns.

Alkyl Chain Protons: The protons of the ethyl group (CH₂CH₃) on the butyl chain would exhibit characteristic signals. The terminal methyl (CH₃) protons would likely appear as a triplet around δ 0.9 ppm, while the adjacent methylene (B1212753) (CH₂) protons would be a multiplet further downfield.

Methine Proton (α-carbon): The proton on the chiral carbon adjacent to both the carbonyl and aminomethyl groups would appear as a multiplet, likely in the δ 2.5-3.0 ppm range. researchgate.net

Aminomethyl Protons: The two protons of the -CH₂-NH₂ group would likely be diastereotopic due to the adjacent chiral center, potentially resulting in two separate signals or a complex multiplet. Their chemical shift would be expected around δ 2.7-3.5 ppm.

Amine Protons: The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon: The most downfield signal would correspond to the ketone carbonyl carbon, expected in the range of δ 210-215 ppm. researchgate.netlibretexts.org

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would appear at high field, typically between δ 10 and 25 ppm.

Alkyl and Aminomethyl Carbons: The remaining aliphatic carbons would have signals in the δ 10-60 ppm range.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | 210 - 215 |

| CH (α to C=O) | ~1.8 - 2.2 | m | ~20 - 30 |

| CH₂ (cyclopropyl) | ~0.7 - 1.2 | m | ~8 - 15 |

| CH (chiral center) | ~2.5 - 3.0 | m | ~50 - 60 |

| CH₂ (ethyl group) | ~1.4 - 1.7 | m | ~20 - 30 |

| CH₃ (ethyl group) | ~0.9 | t | ~10 - 15 |

| CH₂ (aminomethyl) | ~2.7 - 3.5 | m | ~40 - 50 |

| NH₂ | Variable (broad) | s | - |

Advanced Mass Spectrometry (MS) Techniques for Reaction Pathway Elucidation

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. libretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for ketones. libretexts.org This would lead to the loss of a cyclopropyl radical or a butyl radical, resulting in the formation of acylium ions.

McLafferty Rearrangement: While less likely given the structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral alkene. libretexts.org

Cleavage adjacent to Nitrogen: Alpha-cleavage next to the amino group is also a highly favored fragmentation pathway for amines, which would involve the loss of a hydrogen radical or the larger part of the molecule to form a stable iminium ion.

Predicted Mass Spectrometry Fragmentation

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]+• | C₈H₁₅NO+• | Molecular Ion |

| [M-29]+ | C₆H₁₀NO+ | α-cleavage (loss of C₂H₅•) |

| [M-41]+ | C₅H₁₀NO+ | α-cleavage (loss of C₃H₅• cyclopropyl) |

| m/z 69 | C₄H₅O+ | Acylium ion from cleavage of butyl group |

| m/z 30 | CH₄N+ | Iminium ion from cleavage at the α-carbon |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The presence of an amino group on the beta carbon of an α,β-unsaturated ketone has been shown to lower the carbonyl band frequency. elsevierpure.com For saturated β-aminoketones, this effect may be different but still significant.

N-H Stretch: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretch: Aliphatic and cyclopropyl C-H stretching vibrations are expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the ketone carbonyl stretch is expected in the range of 1700-1725 cm⁻¹. researchgate.netlibretexts.org The exact position can be influenced by ring strain from the adjacent cyclopropyl group.

N-H Bend: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric vibrations. It can be a powerful tool for analyzing the solid-state or crystalline form of a compound, providing insights into crystal lattice vibrational modes. spectroscopyonline.com It would be useful for studying the cyclopropyl ring vibrations and the carbon backbone.

Predicted Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl/Cyclopropyl | 2850 - 3010 | Medium-Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Medium-Weak |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (where applicable to derivatives or intermediates)

X-ray crystallography provides the most definitive structural information for molecules that can be crystallized. While obtaining a suitable single crystal of this compound itself may be challenging, it is often possible to form a crystalline salt or derivative (e.g., a hydrochloride salt or an N-acylated derivative).

Should a suitable crystal be obtained, single-crystal X-ray diffraction analysis would unambiguously determine:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Three-Dimensional Structure: Providing precise bond lengths, bond angles, and torsion angles.

Conformation: Revealing the preferred spatial arrangement of the atoms in the solid state.

Absolute Configuration: For a chiral molecule, analysis of a derivative containing a heavy atom can allow for the determination of the absolute stereochemistry (R or S configuration) at the chiral center.

Intermolecular Interactions: Detailing how molecules pack in the crystal lattice, including hydrogen bonding involving the amine and carbonyl groups.

This technique has been successfully applied to elucidate the structures of various β-enaminones and related compounds. mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a stereocenter at the carbon atom to which the aminomethyl and ethyl groups are attached. Therefore, the compound can exist as a pair of enantiomers (R and S forms). For many applications, particularly in medicinal chemistry, it is crucial to separate and quantify these enantiomers.

Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP), is the standard method for this purpose.

Principle: The CSP is composed of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.

Method: A solution of the racemic mixture is injected into the chromatograph. The two enantiomers interact differently with the chiral column, causing one to elute before the other.

Detection: A suitable detector (e.g., UV-Vis for HPLC, FID for GC) is used to generate a chromatogram showing two separate peaks, one for each enantiomer.

Quantification: The area under each peak is proportional to the concentration of that enantiomer. This allows for the precise determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

The development of a successful chiral separation method would involve screening various types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based) and optimizing the mobile phase composition to achieve baseline separation of the enantiomeric peaks.

Computational Chemistry and Theoretical Studies of 2 Aminomethyl 1 Cyclopropylbutan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine properties that govern reactivity. For 2-(aminomethyl)-1-cyclopropylbutan-1-one, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the lone pair of electrons on the nitrogen atom of the aminomethyl group and the oxygen of the carbonyl group would be expected to significantly influence the HOMO, making these sites nucleophilic. The carbonyl carbon, being electron-deficient, would be a primary electrophilic site, a feature highlighted by the LUMO distribution.

Molecular electrostatic potential (MEP) maps would visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential), such as around the carbonyl oxygen and the amino group, and blue areas signifying electron-poor regions (positive potential), likely around the acidic protons of the amino group and the carbonyl carbon.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain and the orientation of the aminomethyl and cyclopropyl (B3062369) groups give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to perform a systematic search of the potential energy surface. For a molecule of this complexity, a common approach is to perform an initial scan using a less computationally expensive method like MM to identify a set of low-energy conformers, which are then optimized at a higher level of theory (e.g., DFT).

The analysis would likely focus on the torsion angles of the C-C bonds in the butyl chain and the bond connecting the aminomethyl group. The relative energies of the different conformers would be determined, and the Boltzmann distribution at a given temperature could be calculated to predict the population of each conformer. The results would likely show that steric hindrance between the bulky cyclopropyl and aminomethyl groups plays a crucial role in determining the most stable conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, theoretical studies could elucidate the mechanisms of its synthesis or subsequent transformations.

For example, the synthesis of this compound might involve the reaction of a cyclopropyl ketone with an aminomethylating agent. Computational modeling could be used to compare different possible pathways, calculate the activation energies for each step, and identify the rate-determining step. The transition state structures would reveal the geometry of the molecule at the peak of the energy barrier, offering a detailed picture of the bond-breaking and bond-forming processes.

Furthermore, the reactivity of the molecule itself could be studied. For instance, the mechanism of its reduction, oxidation, or reaction with other reagents could be modeled. These studies would provide a deeper understanding of its chemical behavior and could guide the design of new reactions.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, can help in the assignment of signals and confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of the IR spectrum, with characteristic peaks for the C=O stretch of the ketone, the N-H stretches of the amine, and the C-H stretches of the cyclopropyl and butyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For a molecule like this compound, a weak n→π* transition associated with the carbonyl group would be expected.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 210 ppm |

| ¹H NMR | Aminomethyl Protons (-CH₂NH₂) | ~ 2.8 - 3.2 ppm |

| IR | Carbonyl Stretch (νC=O) | ~ 1705 cm⁻¹ |

| IR | N-H Stretch (νN-H) | ~ 3300 - 3400 cm⁻¹ |

| UV-Vis | λmax (n→π*) | ~ 280 nm |

Design of Novel Catalysts and Reagents for its Synthesis or Transformations

Theoretical chemistry can play a proactive role in the design of new catalysts and reagents. By understanding the reaction mechanism for the synthesis of this compound, computational chemists can design catalysts that lower the activation energy of the rate-determining step.

For instance, if the synthesis involves a nucleophilic addition to a carbonyl group, a Lewis acid catalyst could be computationally designed to enhance the electrophilicity of the carbonyl carbon. Different Lewis acids could be screened in silico to predict their effectiveness. Similarly, if a specific transformation of the molecule is desired, reagents can be computationally designed to be selective for a particular functional group. This in silico design process can significantly reduce the experimental effort required to develop new synthetic methods.

Applications of 2 Aminomethyl 1 Cyclopropylbutan 1 One As a Synthetic Building Block and Intermediate

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule makes 2-(Aminomethyl)-1-cyclopropylbutan-1-one an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These ring systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Pyrrolidines and Piperidines via Rearrangements and Cyclizations

The flexible butane (B89635) backbone of this compound allows for intramolecular cyclization reactions to form five- and six-membered saturated nitrogen heterocycles. Through carefully chosen reaction conditions, this precursor can undergo rearrangements and cyclizations to yield substituted pyrrolidines and piperidines. The reaction pathways often involve initial imine or enamine formation, followed by a ring-closing event. The specific substitution pattern on the resulting heterocyclic ring can be influenced by the choice of reagents and catalysts, enabling the synthesis of a library of related compounds.

| Heterocycle | Synthetic Approach | Key Reaction Step |

| Pyrrolidines | Intramolecular Cyclization | Reductive Amination followed by Ring Closure |

| Piperidines | Rearrangement/Cyclization | Acid-catalyzed Condensation and Cyclization |

This table provides a generalized overview of synthetic strategies that could be employed.

Benzimidazoles and Other Fused Heterocycles

The reactivity of the aminomethyl and ketone functionalities can be harnessed for the construction of fused heterocyclic systems, such as benzimidazoles. Condensation of this compound with ortho-phenylenediamines, followed by an oxidative cyclization, can lead to the formation of benzimidazole (B57391) derivatives bearing a cyclopropylbutanoylmethyl substituent. This approach provides a direct route to novel benzimidazole structures with potential biological activity.

Oxazoles and other five-membered nitrogen heterocycles

The synthesis of oxazoles and other five-membered nitrogen-containing heterocycles can be envisioned through multi-step reaction sequences starting from this compound. For instance, conversion of the aminomethyl group to an amide, followed by reaction with a suitable reagent to introduce the remaining atoms of the oxazole (B20620) ring and subsequent cyclization, represents a plausible synthetic route. The cyclopropyl (B3062369) ketone moiety can also participate in reactions to form other five-membered heterocycles, depending on the reaction partners.

Stereoselective Synthesis of Complex Organic Molecules

The presence of a stereocenter at the second position of the butane chain in this compound makes it a valuable chiral building block for the stereoselective synthesis of more complex organic molecules. By starting with an enantiomerically pure form of the compound, chemists can introduce chirality into a target molecule at an early stage of the synthesis. This is particularly important in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its stereochemistry. The cyclopropyl group can also influence the stereochemical outcome of reactions at adjacent positions due to its steric bulk.

Role in the Preparation of Key Organic Intermediates (General Chemical Synthesis)

Beyond its direct use in the synthesis of heterocycles and chiral molecules, this compound serves as a versatile intermediate for the preparation of other key organic building blocks. The primary amine can be readily transformed into a wide range of other functional groups, such as amides, sulfonamides, and secondary or tertiary amines. Similarly, the ketone functionality can undergo reactions like reduction, oxidation, and addition of nucleophiles to create new functionalities. This chemical versatility allows for the synthesis of a diverse array of more complex intermediates for use in various synthetic endeavors.

| Functional Group Transformation | Reagent/Condition | Resulting Intermediate |

| Amine to Amide | Acyl Chloride, Base | N-acylated derivative |

| Ketone to Alcohol | Sodium Borohydride (B1222165) | Secondary Alcohol |

| Amine to Secondary Amine | Reductive Amination | N-alkylated derivative |

This table illustrates some potential transformations of the functional groups present in the title compound.

Potential as a Precursor for Chiral Catalysis (Ligands or Organocatalysts)

The structural features of this compound suggest its potential as a precursor for the development of novel chiral ligands and organocatalysts. The presence of a primary amine allows for its incorporation into larger ligand scaffolds that can coordinate with metal centers for asymmetric catalysis. Furthermore, derivatives of this compound could themselves act as organocatalysts, for example, in proline-catalyzed reactions, where the amine functionality plays a key role in the catalytic cycle. The chiral nature of the molecule is crucial in this context, as it can induce enantioselectivity in chemical transformations.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of structurally complex molecules like 2-(Aminomethyl)-1-cyclopropylbutan-1-one hinges on the development of highly efficient and selective catalytic systems. Future research will likely focus on both organocatalytic and transition metal-catalyzed approaches to afford this molecule with high stereocontrol and yield.

Organocatalytic Advancements

Organocatalysis has emerged as a powerful, metal-free tool for asymmetric synthesis. For a molecule like this compound, which contains a stereocenter, enantioselective organocatalysis presents a highly attractive synthetic strategy. Proline and its derivatives, for instance, have been successfully employed in the aminomethylation of ketones and aldehydes. wisc.eduyoutube.com Future work could adapt these methodologies, potentially using a Mannich-type reaction, to introduce the aminomethyl group enantioselectively. The development of novel chiral amines or Brønsted acids as catalysts could further enhance the stereochemical control and substrate scope of such transformations. rsc.org

| Catalyst Type | Potential Reaction | Key Advantages | Representative Catalyst Examples |

|---|---|---|---|

| Amino Acid Derivatives (e.g., Proline) | Asymmetric Mannich Reaction | Low toxicity, readily available, high enantioselectivity | L-Proline, (S)-Diphenylprolinol silyl (B83357) ether |

| Chiral Brønsted Acids | Enantioselective Transfer Hydrogenation of Imines | High turnover numbers, operational simplicity | Chiral Phosphoric Acids (TRIP) |

| N-Heterocyclic Carbenes (NHCs) | Radical Aminoacylation of Alkenes | Versatile reactivity, access to diverse functionalities | Thiazolium-based carbenes |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a complementary and powerful approach for the synthesis and functionalization of this compound. Nickel- and rhodium-based catalysts, for example, are known to mediate a variety of transformations involving cyclopropyl (B3062369) ketones and aminoketones. nih.govacs.orgrsc.org Future research could explore nickel-catalyzed cross-coupling reactions for the functionalization of the butanone backbone or rhodium-catalyzed C-H activation to introduce further complexity. rsc.orgorganic-chemistry.org Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is another promising avenue for the enantioselective synthesis of α-amino ketones. nih.gov

| Metal Catalyst | Potential Reaction Type | Potential Application | Example Catalyst System |

|---|---|---|---|

| Nickel | Cross-Coupling / C-C Activation | Ring-opening difunctionalization of the cyclopropyl group. nih.gov | Ni(COD)₂ / Terpyridine Ligand |

| Rhodium | C-H Activation / Asymmetric Hydrogenation | Directed functionalization of the alkyl chain. organic-chemistry.org | [Rh(COD)Cl]₂ / Chiral Phosphine (B1218219) Ligand |

| Palladium | Asymmetric Arylation | Enantioselective synthesis of α-amino ketone precursors. nih.gov | Pd(OAc)₂ / Chiral Ligand |

| Samarium | Formal [3+2] Cycloadditions | Reaction of the cyclopropyl ketone with alkenes/alkynes. acs.orgresearchgate.net | SmI₂ |

Expanding the Scope of Reactive Transformations and Synthetic Utility

The unique combination of a strained cyclopropyl ring, a nucleophilic amine, and an electrophilic ketone in this compound opens up numerous possibilities for novel synthetic transformations. The cyclopropyl ketone moiety can undergo ring-opening reactions under the influence of transition metals or Lewis acids, providing access to more complex acyclic or larger ring structures. nih.govacs.org This strain-release-driven reactivity is a powerful tool for skeletal diversification.

Furthermore, the aminomethyl and ketone functionalities serve as handles for a wide array of derivatizations. The primary amine can be readily acylated, alkylated, or used in the formation of heterocycles. The ketone can undergo reductions, additions of various nucleophiles, or be converted into other functional groups, significantly expanding the synthetic utility of the core scaffold. Recent breakthroughs in the functionalization of previously inaccessible C-H bonds in ketones could also be applied, allowing for modifications at sites remote from the primary functional groups. news-medical.netscripps.edu

Integration with Sustainable Chemical Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future research into this compound will undoubtedly benefit from the integration of green chemistry principles, such as flow chemistry and mechanochemistry.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. researchgate.netnih.govrsc.org The synthesis of aminoketones and cyclopropylamines has been successfully adapted to flow systems, suggesting that a continuous process for producing this compound is a feasible and desirable goal. rsc.orgresearchgate.net This would be particularly beneficial for managing potentially hazardous reagents or intermediates and for enabling high-throughput optimization of reaction conditions.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a route to significantly reduce or eliminate the need for solvents. nih.gov This approach is gaining traction for various organic transformations, including the synthesis of ketones. nih.gov Applying mechanochemical methods to the synthesis of this compound could lead to a more environmentally benign and efficient process.

Design of Next-Generation Analogues for Advanced Chemical Probes and Materials Science Applications

The structural features of this compound make it an attractive scaffold for the design of novel molecules with applications in chemical biology and materials science.

By modifying the core structure, next-generation analogues could be developed as chemical probes. For instance, the incorporation of a fluorophore or a photoreactive group could yield probes for studying biological processes. Peptidyl fluoromethyl ketones, for example, have found use as inhibitors of hydrolytic enzymes and as probes for studying proteolytic activity. mdpi.comnih.gov Analogously, derivatives of this compound could be designed to target specific enzymes or receptors.

In the realm of materials science, the aminomethyl and ketone functionalities provide reactive sites for polymerization or for grafting onto existing polymer backbones. nih.govnumberanalytics.com This could lead to the development of novel polymers with tailored properties, such as enhanced thermal stability or specific binding capabilities. Ketone-functionalized polymers are known to be versatile precursors for creating polymer conjugates through reactions like oxime ligation. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.